molecular formula C11H9ClN2O2S B1420408 Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate CAS No. 1065074-45-4

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

Cat. No. B1420408
M. Wt: 268.72 g/mol
InChI Key: JVRZGXBKKHCLFW-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate” is a compound useful in organic synthesis . The thiazole ring, which is a part of this compound, is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The compound is characterized by IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH); 1 H NMR (DMSO, δ ppm): δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N); 13C NMR (CDCl3, d ppm): 167.1 (C5), 163.8 (C12), 161.9 (C7), 157.3 (C18), 142.4 (C2), 131.5 (C14), 131.5 (C15), 127.7 (C13), 121.2 (C1), 117.8 (C16), 117.8 (C17), 61.6 (C10), 14.2 (C11) .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate” is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound also contains a carboxylate group attached to the thiazole ring .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.72 . Its InChI Code is 1S/C11H9ClN2O2S/c1-16-10 (15)9-8 (14-11 (13)17-9)6-3-2-4-7 (12)5-6/h2-5H,1H3, (H2,13,14) .

Scientific Research Applications

Antiviral Potency and Metabolic Stability

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, a derivative of thiazole, has been studied for its antiviral potency against yellow fever virus. The third-generation analogues of this compound were synthesized to improve metabolic stability, therapeutic index, and antiviral potency, especially focusing on the biological effects of C4 and C5 substitution (Mayhoub et al., 2011).

Synthesis and Anti-Inflammatory Activities

The compound has been involved in the synthesis of 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters, which demonstrated notable anti-inflammatory and analgesic activities in various studies (Attimarad & Bagavant, 1999).

Application in Corrosion Inhibition

Studies have also explored the use of thiazole-4-carboxylates in corrosion inhibition. Specifically, methyl (E)-5-(4-chlorophenyl)-2-(((E)-4-methylbenzylidene)hydrazono)-2,3-dihydrothiazole-4-carboxylate and related compounds showed significant efficacy in preventing mild steel corrosion in acidic environments (El aoufir et al., 2020).

Antitumor and Antifilarial Agents

In the field of medicinal chemistry, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related derivative, was identified for its potential as an antitumor and antifilarial agent. It exhibited notable activity against leukemia L1210 cell proliferation and showed in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).

Synthesis of Antimicrobial Agents

Further research includes the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, leading to compounds with antimicrobial activity (Sah et al., 2014).

Future Directions

The thiazole moiety, which is a part of this compound, has been an important heterocycle in the world of chemistry and has contributed to the development of various drugs and biologically active agents . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRZGXBKKHCLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674642
Record name Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

CAS RN

1065074-45-4
Record name Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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